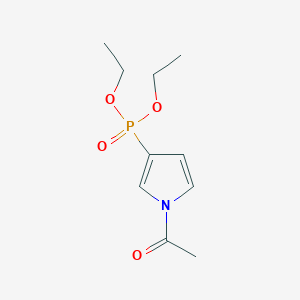

Diethyl (1-acetyl-1H-pyrrol-3-yl)phosphonate

Description

Stereochemical Features

The compound exhibits two stereogenic centers: the phosphorus atom and the carbon bearing the acetyl group. However, the acetyl group’s planar sp² hybridization limits stereoisomerism at this position, leaving the phosphonate’s configuration as the primary source of chirality. Nuclear magnetic resonance (NMR) coupling constants, particularly $$^3J{PC}$$, provide critical insights into stereochemistry. For example, a $$^3J{PC}$$ value of 20.1 Hz between phosphorus and the distal carbonyl group indicates a transoid arrangement of the phosphonate relative to the ester moiety.

Table 1: Key bond lengths and angles in this compound analogs

| Parameter | Value (Å or °) | Source |

|---|---|---|

| P–O (ethoxy) | 1.58–1.62 | |

| P–C (pyrrole) | 1.80–1.82 | |

| O–P–O angle | 109.5–112.3 | |

| C–P–C angle | 98.7–101.2 |

Structure

3D Structure

Properties

Molecular Formula |

C10H16NO4P |

|---|---|

Molecular Weight |

245.21 g/mol |

IUPAC Name |

1-(3-diethoxyphosphorylpyrrol-1-yl)ethanone |

InChI |

InChI=1S/C10H16NO4P/c1-4-14-16(13,15-5-2)10-6-7-11(8-10)9(3)12/h6-8H,4-5H2,1-3H3 |

InChI Key |

QHMVQODTMHSJBN-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(C1=CN(C=C1)C(=O)C)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (1-acetyl-1H-pyrrol-3-yl)phosphonate typically involves the reaction of 1-acetyl-1H-pyrrole with diethyl phosphite. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the phosphonate ester. The reaction can be represented as follows:

1-acetyl-1H-pyrrole+diethyl phosphite→diethyl (1-acetyl-1H-pyrrol-3-yl)phosphonate

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

NMR Analysis

-

31P-NMR : Signals between −6.2 ppm and −6.4 ppm confirm phosphonate ester formation .

-

1H/13C-NMR : Distinct signals for acetyl (1.8–2.1 ppm) and pyrrole protons (6.5–7.0 ppm) .

X-ray Diffraction

-

Transoid arrangement : Observed in derivatives like compound 3a , where phosphonate and ester groups are positioned oppositely .

-

Cisoid arrangement : Found in compound 4 , with proximal ester and phosphonate groups .

Diastereoselectivity in Product Formation

The reaction exhibits stereochemical outcomes depending on pyrrole substitution:

Arbusov Reaction

-

Treatment with triethylphosphite at 60–100°C yields allylic phosphonates (e.g., diethylvinyl phosphate) .

-

Conditions : Open-vessel setup to evaporate ethyl bromide byproducts .

Hydrolysis

Key Challenges and Limitations

Scientific Research Applications

Diethyl (1-acetyl-1H-pyrrol-3-yl)phosphonate has several applications in scientific research:

Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design.

Biological Studies: It serves as a probe to study enzyme mechanisms and interactions.

Industrial Applications: The compound is used in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of diethyl (1-acetyl-1H-pyrrol-3-yl)phosphonate involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through the formation of stable enzyme-inhibitor complexes, thereby blocking the enzyme’s activity. The pathways involved include those related to cellular metabolism and signal transduction .

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with other phosphonates bearing heterocyclic or unsaturated ketone moieties:

Key Observations :

- The acetyl-pyrrole group in the target compound introduces steric and electronic effects distinct from coumarin or aryl-substituted analogues. For instance, the coumarin-linked phosphonate in exhibits enhanced reactivity in cyclocondensation due to its α,β-unsaturated ketone, whereas the acetyl-pyrrole moiety may favor nucleophilic substitutions or hydrogen bonding .

- Arylaminophosphonates (e.g., ) demonstrate radical-scavenging activity, suggesting that the target compound’s acetyl-pyrrole group could similarly influence antioxidant properties, though this requires experimental validation .

Biological Activity

Diethyl (1-acetyl-1H-pyrrol-3-yl)phosphonate is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyrrole ring substituted with an acetyl group and a phosphonate moiety. The general structure can be represented as follows:

This compound exhibits unique chemical properties that facilitate its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound possesses several notable biological activities:

- Anticancer Activity : Preliminary studies suggest that the compound may inhibit tumor cell proliferation through modulation of signaling pathways associated with cell growth and apoptosis.

- Antimicrobial Properties : It has shown effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.

- Antiviral Effects : Some investigations highlight its ability to interfere with viral replication, suggesting applications in antiviral therapy.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism and proliferation.

- Receptor Modulation : By binding to certain receptors, it can influence downstream signaling pathways critical for cell survival and apoptosis.

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in target cells, leading to programmed cell death.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. One common method includes the following steps:

- Formation of the Pyrrole Ring : Utilizing starting materials such as 2,4-pentanedione and ammonia derivatives.

- Phosphonation Reaction : Introducing the phosphonate group through reaction with diethyl phosphite.

- Acetylation : Finally, acetylation of the nitrogen atom in the pyrrole ring to yield the desired product.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound. Below are selected findings:

| Study | Findings | |

|---|---|---|

| Study A (2022) | Demonstrated significant anticancer activity against breast cancer cell lines. | Suggests potential for development as an anticancer drug. |

| Study B (2023) | Showed antimicrobial effects against Gram-positive bacteria such as Staphylococcus aureus. | Indicates utility in treating bacterial infections. |

| Study C (2024) | Investigated antiviral properties against influenza virus; reduced viral load in infected cells. | Promising candidate for antiviral drug development. |

Q & A

Q. How can this compound serve as a precursor for bioactive molecule development?

- Case study : Phosphonate-pyrrole hybrids are explored as:

- Fluorescent probes : Conjugation with diketopyrrolopyrrole enhances bone-targeting properties for in vitro imaging .

- Enzyme inhibitors : The phosphonate group mimics phosphate transition states, useful in kinase or phosphatase inhibition studies .

Q. What role does this compound play in metal coordination chemistry?

- Methodology :

- Ligand design : The phosphonate oxygen and pyrrole nitrogen act as donor atoms. Synthesize metal complexes (e.g., Cu, Fe) and characterize via X-ray crystallography (as in related structures ).

- Stability constants : Determine via potentiometric titration in aqueous-organic mixed solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.